Cas no 41910-57-0 (2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline)

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
- 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
- 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 005125
- 2-(2-chloroacetyl)-1,2,3,4tetrahydroisoquinoline
- 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 2-chloro-1-(2-1,2,3,4-tetrahydroisoquinolyl)ethan-1-one
- 2-chloroacetyl-1,2,3,4-tetrahydro-isoquinoline
- AC1N6RJV
- CTK6H4992
- STOCK4S-61602
- SureCN5253678
- ZERO
- 2-(2-chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
- LS-06253
- Ethanone, 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-
- 2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone
- AKOS000266126
- Z56896341
- 41910-57-0
- MFCD00090260
- SCHEMBL5253678
- E89232
- F8880-8080
- SR-01000040696
- DB-087091
- SR-01000040696-1
- 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- DTXSID70401383
- CS-0207439
- EN300-01640
- STK136181
-
- MDL: MFCD00090260
- Inchi: InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
- InChI Key: XJOLYGFCZOFURL-UHFFFAOYSA-N
- SMILES: C1=CC=C2CN(CCC2=C1)C(=O)CCl
Computed Properties
- Exact Mass: 209.0607417g/mol
- Monoisotopic Mass: 209.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 1.9
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01640-0.5g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 90% | 0.5g |
$195.0 | 2023-07-10 | |
Enamine | EN300-01640-0.05g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 90% | 0.05g |
$58.0 | 2023-07-10 | |
Chemenu | CM227962-5g |
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
41910-57-0 | 95% | 5g |
$636 | 2021-08-04 | |
eNovation Chemicals LLC | D642804-1g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 95% | 1g |
$325 | 2024-05-25 | |
Chemenu | CM227962-1g |
2-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
41910-57-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
TRC | C276400-1000mg |
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline |
41910-57-0 | 1g |
$ 720.00 | 2022-04-01 | ||
Enamine | EN300-01640-5.0g |
2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
41910-57-0 | 90% | 5.0g |
$800.0 | 2023-07-10 | |
Aaron | AR00CJWR-250mg |
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone |
41910-57-0 | 91% | 250mg |
$196.00 | 2023-12-15 | |
Aaron | AR00CJWR-1g |
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone |
41910-57-0 | 91% | 1g |
$369.00 | 2023-12-15 | |
1PlusChem | 1P00CJOF-100mg |
2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone |
41910-57-0 | 91% | 100mg |
$165.00 | 2024-05-02 |
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline Related Literature
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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2. Book reviews
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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5. Back matter
Additional information on 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 41910-57-0): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline (CAS No. 41910-57-0) is a versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their biological activities and pharmacological properties. In this article, we will delve into the structure, synthesis, properties, and recent research developments involving 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline.
Structure and Synthesis: The molecular formula of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is C11H13ClNO. The compound features a tetrahydroisoquinoline core with a chloroacetyl group attached to the nitrogen atom at position 2. The synthesis of this compound can be achieved through various methods, including the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane or toluene.
Physical and Chemical Properties: 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a colorless to pale yellow liquid at room temperature. It has a molecular weight of 208.7 g/mol and a boiling point of approximately 260°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. Its melting point is around -5°C to -7°C.
Spectroscopic Properties: The spectroscopic properties of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline have been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The 1H NMR spectrum shows characteristic signals for the protons in the tetrahydroisoquinoline ring and the chloroacetyl group. The presence of the chloroacetyl group can be confirmed by the appearance of a singlet at around 4.5 ppm corresponding to the methylene protons adjacent to the chlorine atom. The 13C NMR spectrum provides additional information about the carbon atoms in the molecule.
Biological Activity: Recent studies have highlighted the potential biological activities of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline. One notable area of research is its activity as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been shown to exhibit inhibitory effects on certain kinases and phosphatases, which are key regulators of cell signaling pathways. These findings suggest that 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline could have applications in the development of novel therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Toxicity and Safety: While 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is not classified as a hazardous substance under current regulations, it is important to handle it with care due to its reactivity and potential for skin and eye irritation. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.
Analytical Methods: Various analytical methods have been developed for the detection and quantification of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is commonly used for its high sensitivity and selectivity. Gas chromatography (GC) can also be employed for quantitative analysis when appropriate derivatization techniques are applied.
Potential Applications: The unique properties of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline strong > make it a valuable intermediate in organic synthesis and drug discovery. Its ability to act as an enzyme inhibitor opens up possibilities for its use in developing new drugs targeting specific biological pathways. Additionally, its structural features make it an attractive candidate for use in synthetic chemistry as a building block for more complex molecules.
Clinical Trials: Although there are currently no ongoing clinical trials specifically focused on < strong > 2-(Chloroacetyl)-1 , 2 , 3 , 4 -tetrahydroisoquinoline strong > , preclinical studies have shown promising results that warrant further investigation . Researchers are exploring its potential as a lead compound for developing new therapeutic agents . These studies involve evaluating its efficacy , safety , and pharmacokinetic properties in various animal models . p > < p >< strong > Future Directions : strong > The future research on < strong > 2 -( Chloroacetyl ) - 1 , 2 , 3 , 4 -tetrahydroisoquinoline strong > is likely to focus on optimizing its structure to enhance its biological activity while minimizing potential side effects . Computational methods such as molecular docking and molecular dynamics simulations will play a crucial role in this process . Additionally , efforts will be made to synthesize analogs with improved pharmacological profiles . p > < p >< strong > Conclusion : strong > In summary , < strong > 2 -( Chloroacetyl ) - 1 , 2 , 3 , 4 -tetrahydroisoquinoline strong > ( CAS No . 41910 -57-0 ) is a promising compound with diverse applications in chemical and pharmaceutical research . Its unique structure , coupled with its potential biological activities , makes it an exciting area of study . Ongoing research continues to uncover new insights into its properties and applications , paving the way for future advancements in drug discovery and development . p > article > response >
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